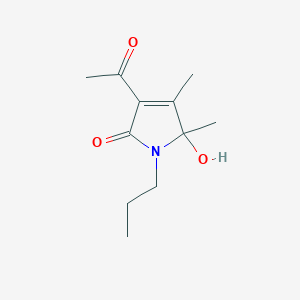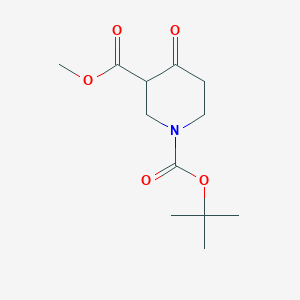
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Overview
Description
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is a compound that has been studied for its potential anticancer properties . It is a hybrid of 1,2,4-triazole and benzoic acid .
Synthesis Analysis
A series of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid was established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid hybrids were analyzed using NMR and MS .Scientific Research Applications
Anticancer Agents
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: hybrids have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values that are competitive with the reference drug doxorubicin . The hybrids also demonstrated selective toxicity, showing weaker effects on normal cells, which is a significant advantage in cancer treatment.
Antioxidant Agents
These hybrids have also been screened for their antioxidant properties using various assays. They have exhibited antioxidant activities comparable to standard antioxidants like BHA and Trolox. This suggests their potential use in combating oxidative stress-related diseases .
Photocatalytic Applications
Coordination polymers based on 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid have been found to exhibit excellent photocatalytic capabilities. They can degrade dyes such as methylene blue and methyl violet, which is valuable for environmental cleanup and water purification .
Biological Activity Screening
The triazole benzoic acid hybrids have been subjected to biological evaluation beyond their anticancer and antioxidant activities. Their potential for antibacterial, antiviral, and anti-inflammatory activities has been explored, making them candidates for a wide range of therapeutic applications .
Chemical Synthesis and Drug Design
The structural features of these hybrids make them suitable for use as a platform in the design and development of new medicinal compounds. Their synthesis and structure-activity relationships can be studied to optimize their biological properties for various therapeutic uses .
Density Functional Theory (DFT) Studies
DFT studies have been performed to evaluate different antioxidant descriptors for these compounds. This theoretical approach helps in understanding the mechanisms behind their antioxidant properties and can guide the design of new antioxidants .
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is the cytochrome P450 (CYP199A4) enzyme . This enzyme is part of the cytochrome P450 superfamily of heme monooxygenases, which are involved in a range of important chemical biotransformations across nature .
Mode of Action
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid binds to CYP199A4 with a 10-fold lower affinity compared to other inhibitors . The compound interacts with, rather than displaces, the ferric aqua ligand . This interaction necessitates changes in the position of the hydrophobic phenylalanine 298 residue .
Biochemical Pathways
It’s known that the compound has a significant impact on the function of the cyp199a4 enzyme, which plays a crucial role in various biochemical transformations .
Result of Action
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Action Environment
Safety and Hazards
While specific safety and hazard information for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
The results from the study indicate that 1,2,4-triazole benzoic acid hybrids, such as 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of anticancer drug development.
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMQQGKCPYKKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353059 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162848-16-0 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid differ in its interaction with Cytochrome P450 enzymes compared to imidazole-based inhibitors?
A: Unlike imidazole-based inhibitors that directly coordinate with the ferric iron in the heme center of Cytochrome P450 enzymes, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid exhibits a different binding mode. Instead of displacing the water molecule coordinating with the iron, it interacts with this water molecule through hydrogen bonding. [] This difference in binding interaction is also reflected in the optical spectrum of the enzyme-inhibitor complex, with 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid inducing a smaller red shift in the Soret band compared to imidazoles. [] Additionally, upon reduction of the heme iron, the triazole-based inhibitor shows a weaker tendency for iron coordination compared to imidazole-based compounds. []
Q2: What structural insights can explain the observed differences in binding between 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid and imidazole-based inhibitors to Cytochrome P450 enzymes?
A: Crystallographic studies of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid bound to CYP199A4 reveal the presence of additional water molecules in the active site compared to the imidazole-bound structure. [] These extra water molecules are accommodated by a shift in the position of the hydrophobic phenylalanine 298 residue. [] This suggests that the triazole moiety, due to its structural difference from imidazole, might induce a distinct active site conformation affecting the binding mode and inhibitor potency.
Q3: Beyond enzyme inhibition, has 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid demonstrated other biological activities?
A: Research has shown that 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid hybrids can exhibit anti-cancer properties. [] Specifically, some derivatives have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to the reference drug doxorubicin. [] Furthermore, promising compounds displayed reduced cytotoxicity towards normal cells, indicating potential for improved selectivity. []
Q4: How does the structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid lend itself to the development of new anti-cancer agents?
A: The core structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid offers a versatile scaffold for generating diverse chemical entities. [] By introducing various substituents on the benzene ring or modifying the triazole moiety, researchers can explore a vast chemical space. [] This approach facilitates the development of structure-activity relationships (SAR), guiding the design of more potent and selective anti-cancer agents. Notably, 2D QSAR models have shown good correlation between the structure of these hybrids and their anti-cancer activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)

![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)


![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)